3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.: 899900-62-0
Cat. No.: VC5297717
Molecular Formula: C24H22N2O2
Molecular Weight: 370.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899900-62-0 |
|---|---|
| Molecular Formula | C24H22N2O2 |
| Molecular Weight | 370.452 |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3 |
| Standard InChI Key | IUWFRBGHXDKWNK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C |
Introduction
The compound 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule belonging to the class of tetrahydroquinazolines. It features a fused ring system with both quinazoline and dione functionalities, making it a subject of interest in both academic and industrial research due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of tetrahydroquinazoline derivatives typically involves multi-step organic reactions. Key methods include the use of acid or base catalysts, with reaction conditions such as temperature and solvent choice being crucial for optimizing yield and purity. Common solvents used in these reactions include ethanol and acetonitrile.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Typically involve aromatic amines and carbonyl compounds. |
| Reaction Conditions | Temperature, solvent choice, and catalysts are critical. |
| Yield Optimization | Careful control of reaction conditions is necessary. |
Biological Activity and Potential Applications
| Potential Application | Description |
|---|---|
| Anticancer Activity | Similar compounds have shown promise in cancer research. |
| Antimicrobial Activity | Potential for use against microbial infections. |
| Mechanism of Action | Involves interaction with biological targets. |
Analytical Techniques
The structural integrity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods are essential for verifying the compound's identity and ensuring its quality for further research or applications.
| Analytical Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms structural integrity. |
| Mass Spectrometry | Verifies molecular weight and purity. |
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